5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)9-5-8(10(16)17)15-18-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBCGWXIQJQCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid, commonly referred to as TFP-oxazole, is a chemical compound with the molecular formula CHFNO and a molecular weight of 257.16 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
The structural formula of TFP-oxazole is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 257.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 668971-05-9 |
The trifluoromethyl group in TFP-oxazole significantly influences its biological activity. This group is known for its strong electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds, thereby improving their pharmacokinetic profiles.
Research indicates that the incorporation of trifluoromethyl groups can lead to increased potency in inhibiting various biological targets. For instance, studies have shown that compounds containing this group exhibit enhanced inhibition of enzymes such as reverse transcriptase and serotonin uptake .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of TFP-oxazole derivatives. A notable investigation demonstrated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
Anticancer Properties
TFP-oxazole has also been evaluated for its anticancer activity. Research has shown that it acts as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which is implicated in tumor progression. In vitro assays revealed that TFP-oxazole derivatives displayed low nanomolar Ki values against MDM2, indicating strong binding affinity and potential for therapeutic application in cancer treatment .
Case Studies
- Inhibition of MDM2 : A study published in the Journal of Medicinal Chemistry reported that a derivative of TFP-oxazole exhibited an IC50 value less than 1 nM against MDM2. This suggests a promising avenue for developing MDM2 inhibitors for cancer therapy .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of TFP-oxazole derivatives against resistant strains of bacteria, showing a significant reduction in bacterial viability at concentrations as low as 0.5 µM .
Scientific Research Applications
Chemistry
Building Blocks for Synthesis
The compound serves as a valuable building block in synthetic chemistry, particularly in the development of new materials and catalysts. Its ability to participate in various chemical reactions allows for the creation of more complex molecules, which can be utilized in advanced materials science.
Table: Comparison of Synthetic Routes
| Method | Description | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Formation of oxazole ring from precursors | 70-85 | Commonly used |
| Functionalization | Introduction of carboxylic acid post-cyclization | 60-75 | Controlled conditions required |
Biology
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in cancer research. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and CEM (T-lymphocyte leukemia). In vitro assays demonstrate cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.
Table: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| HeLa | 8.0 | Inhibition of cell proliferation |
| CEM | 6.5 | Disruption of mitochondrial function |
Pharmaceuticals
Anticancer Properties
The compound's anticancer properties have been the focus of several studies. For instance, recent findings suggest that it can effectively inhibit tumor growth by targeting specific pathways involved in cell survival and proliferation.
Case Study: Anticancer Research
A study conducted by Soellner et al. (2007) highlighted the compound's potential as an anticancer agent through its interaction with protein targets that modulate cellular signaling pathways. The research demonstrated that the compound could inhibit key enzymes involved in cancer progression.
Industrial Applications
The stability and reactivity of 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid make it suitable for use in the production of agrochemicals and other industrial products. Its unique properties allow it to act as an effective herbicide or pesticide component.
Table: Industrial Uses
| Application | Description |
|---|---|
| Agrochemicals | Used as an active ingredient in pesticides |
| Material Science | Serves as a precursor for polymer synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic Acid
- Structural Difference : The trifluoromethyl group is at the para position on the phenyl ring instead of the ortho position.
- Electronic Effects: The ortho substitution may enhance electron-withdrawing effects on the oxazole ring compared to the para isomer, affecting reactivity in coupling reactions . Commercial Availability: The para isomer (CAS EN300-151532) is listed in building block catalogs but marked as "discontinued," suggesting synthesis challenges or instability .
Heterocycle Variants: 5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
- Core Structure : Replaces the oxazole with an oxadiazole ring (1,2,4-oxadiazole).
- Key Differences :
- Electronic Profile : Oxadiazoles exhibit stronger electron-deficient character, enhancing interactions in medicinal targets (e.g., kinase inhibitors).
- Fluorination Pattern : The trifluorophenyl group in this compound has three fluorine atoms, increasing polarity and metabolic resistance compared to the single -CF₃ group in the target compound .
Triazole Derivatives: Ethyl 5-Phenyl-2-(3-Trifluoromethylphenyl)-1,2,3-Triazole-4-Carboxylate (S2)
- Core Structure : 1,2,3-Triazole vs. oxazole.
- Functional Implications :
- Bioactivity : Triazoles (e.g., S2) are used as fluorescent metal-ion probes due to their conjugation with rhodamine derivatives. Oxazoles may lack comparable π-π stacking efficiency for such applications .
- Synthesis : Triazoles are often synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), whereas oxazoles require cyclodehydration or palladium-mediated couplings .
Physicochemical Comparison
*Estimated based on analogous oxazole derivatives.
Preparation Methods
Detailed Preparation Method Based on Alpha-Substituted Phenyl Glycine Cyclization
A robust and high-yielding method for synthesizing 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid analogs involves cyclization of alpha-substituted phenyl glycine derivatives with trifluoroacetic acid and solid phosgene in the presence of triethylamine as a base. This method is adapted from a closely related synthesis of 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-ketone, which shares the oxazole core structure and trifluoromethyl-substituted phenyl moiety, indicating its applicability to the target compound.
- Disperse the alpha-substituted phenyl glycine (e.g., alpha-2-(trifluoromethyl)phenyl glycine) in an organic solvent such as xylene, benzene, toluene, or acetonitrile.
- Sequentially add trifluoroacetic acid, triethylamine, and a solution of solid phosgene dissolved in an organic solvent dropwise under stirring.
- Maintain the reaction temperature between 55-65 °C for 2-4 hours, monitoring the reaction progress by controlling the residual alpha-substituted glycine content in the liquid phase (target <0.5%).
- Upon reaction completion, cool the mixture, add water for extraction, and perform solvent extraction using an organic solvent immiscible with water.
- Combine organic layers and remove solvent under reduced pressure to isolate the oxazole product.
Reaction conditions and ratios:
| Reagent | Mass Ratio (relative to alpha-substituted glycine) |
|---|---|
| Alpha-substituted phenyl glycine | 1 (reference) |
| Trifluoroacetic acid | 0.6 - 1.2 |
| Triethylamine | 0.5 - 0.8 |
| Solid phosgene | 1.2 - 1.6 |
Solvent choices: Aromatic hydrocarbons (benzene, toluene, xylene), chlorinated solvents (dichloroethane), or acetonitrile, selected based on solubility and reaction compatibility.
Yields and purity: This method achieves product purity greater than 95% and yields exceeding 94%, indicating high efficiency and selectivity.
Representative Experimental Data
| Example | Solvent(s) Used | Temperature (°C) | Reaction Time (hours) | Product Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Xylene | 55-60 | 2-4 | 95.8 | 95.4 |
| 2 | Benzene | 60-65 | 2-4 | 96.0 | 95.4 |
| 3 | Toluene + Xylene mix | 55-60 | 2-4 | 95.0 | 95.8 |
| 4 | Xylene + Toluene | 55-60 | 2-4 | 95.8 | 96.2 |
These data illustrate the reproducibility and robustness of the method across different solvents and slight variations in conditions.
Advantages and Environmental Considerations
- The method avoids the use of phosphorus trichloride, reducing hazardous waste and environmental impact.
- The use of solid phosgene dissolved in organic solvents provides safer handling compared to gaseous phosgene.
- Low wastewater generation and minimal side reactions enhance the sustainability and scalability of the process.
- The reaction endpoint is precisely controlled by monitoring residual starting material, ensuring consistent product quality.
Alternative Synthetic Routes and Related Compounds
While specific literature on the direct synthesis of this compound is limited, related oxazole derivatives have been synthesized via amide formation followed by heterocyclization. For example, the synthesis of substituted oxazole derivatives from carboxylic acid precursors and amides has been reported, involving cyclization under mild conditions with good yields and purity.
Additionally, synthesis of oxazole carboxamides bearing trifluoromethyl-substituted phenyl groups has been demonstrated in pharmaceutical research, indicating the feasibility of modifying the synthetic route for the target compound.
Summary Table of Preparation Method
| Step | Description |
|---|---|
| Starting material | Alpha-substituted phenyl glycine derivative (bearing 2-trifluoromethylphenyl group) |
| Solvent | Aromatic hydrocarbons (xylene, benzene, toluene), acetonitrile, or chlorinated solvents |
| Additives | Trifluoroacetic acid, triethylamine, solid phosgene solution |
| Reaction conditions | 55-65 °C, 2-4 hours, stirring, controlled addition of reagents |
| Monitoring | Liquid phase sampling to ensure residual starting material <0.5% |
| Workup | Water addition, extraction with organic solvent, solvent removal under reduced pressure |
| Product purity and yield | >95% purity, >94% yield |
| Environmental benefits | Avoids phosphorus trichloride, less wastewater, safer phosgene handling |
Q & A
Q. What are the recommended synthetic routes for 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A two-step synthesis is typical:
Cyclocondensation : React ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate with hydroxylamine under acidic conditions to form the oxazole ring. Temperature control (80–100°C) minimizes decomposition of the trifluoromethyl group .
Hydrolysis : Treat the intermediate with aqueous NaOH (2M, reflux) to hydrolyze the ester to the carboxylic acid. Yields (~60–75%) depend on reaction time and purity of intermediates. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to monitor progress .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Employ reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 60% acetonitrile/water, 1.0 mL/min) to confirm >95% purity. Compare retention times with known standards .
- Structural Confirmation : Use - and -NMR (DMSO-) to verify the oxazole ring (δ 8.2–8.5 ppm for aromatic protons) and carboxylic acid (δ 12.3 ppm, broad singlet). High-resolution mass spectrometry (HRMS) should match the exact mass (±2 ppm) .
Q. What are common solubility challenges, and how can they be addressed in biological assays?
- Methodological Answer : The compound is poorly soluble in aqueous buffers (<0.1 mg/mL at pH 7.4). Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- Micellar Systems : Incorporate 0.1% Tween-80 or β-cyclodextrin (10 mM) to enhance solubility without altering bioactivity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in downstream derivatization?
- Methodological Answer : The electron-withdrawing trifluoromethyl group (σ = 0.43) deactivates the phenyl ring, reducing electrophilic substitution reactivity. For functionalization:
- Directed C–H Activation : Use Pd(OAc)/XPhos in DMF at 120°C to introduce substituents at the 4-position of the phenyl ring. DFT calculations (B3LYP/6-31G*) predict regioselectivity .
- Carboxylic Acid Activation : Convert to acyl chloride (SOCl, reflux) for amide coupling. Monitor by IR (loss of -OH stretch at 2500–3300 cm) .
Q. What analytical techniques resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Discrepancies in melting points (e.g., 237–242°C vs. 200–202°C in analogs) often stem from polymorphic forms or residual solvents:
- Thermogravimetric Analysis (TGA) : Confirm thermal stability and solvent loss (<1% weight loss below 150°C).
- Powder XRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 17.8°) to identify crystalline vs. amorphous phases .
Q. How can computational modeling predict the compound’s bioavailability or target binding?
- Methodological Answer :
- Pharmacokinetics : Use SwissADME to predict logP (~2.8) and blood-brain barrier permeability (CNS = -2, indicating poor penetration).
- Docking Studies : Autodock Vina with homology-modeled protein targets (e.g., COX-2, PDB ID: 5KIR) identifies key interactions: hydrogen bonding between the carboxylic acid and Arg120, and π-π stacking with the trifluoromethylphenyl group .
Methodological Notes
- Synthesis Optimization : For scale-up (>10 g), replace column chromatography with recrystallization (ethanol/water, 3:1) to improve yield reproducibility .
- Data Reproducibility : Archive raw NMR (FID files) and HPLC chromatograms in open-access repositories (e.g., Zenodo) with metadata on instrument calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
